Cas no 2137563-53-0 (N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide)

N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide is a fluorinated amide compound characterized by its trifluoromethyl and hydroxymethyl functional groups. The presence of fluorine atoms enhances its stability and lipophilicity, making it potentially useful in pharmaceutical and agrochemical applications. The hydroxymethyl group offers reactivity for further derivatization, enabling tailored modifications for specific uses. Its unique structure may contribute to improved metabolic resistance and bioavailability in drug design. The compound's trifluoromethyl moiety can influence electronic properties, potentially enhancing binding affinity in target interactions. Careful handling is advised due to the reactive nature of its functional groups. Further research is required to explore its full synthetic and industrial potential.
N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide structure
2137563-53-0 structure
Product Name:N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide
CAS No:2137563-53-0
MF:C8H14F3NO2
MW:213.197473049164
CID:5296819
Update Time:2025-11-01

N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-hydroxy-2-(trifluoromethyl)propyl]butanamide
    • N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide
    • Butanamide, N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]-
    • Inchi: 1S/C8H14F3NO2/c1-2-3-7(14)12-4-6(5-13)8(9,10)11/h6,13H,2-5H2,1H3,(H,12,14)
    • InChI Key: FOHLGWNUYBUDJX-UHFFFAOYSA-N
    • SMILES: FC(C(CO)CNC(CCC)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 182
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.3

N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide Pricemore >>

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Additional information on N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide

Professional Introduction to N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide (CAS No. 2137563-53-0)

N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2137563-53-0, has garnered attention due to its unique structural properties and potential therapeutic benefits. The presence of a trifluoromethyl group and a hydroxymethyl side chain in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of extensive research and development.

The compound's molecular formula and structural configuration contribute to its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively explored in the design of novel pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders. Recent studies have highlighted the role of trifluoromethyl compounds in improving the pharmacokinetic profiles of drugs, thereby increasing their efficacy and reducing side effects.

In the realm of drug discovery, N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its structural versatility allows for modifications that can lead to the development of new therapeutic agents with improved properties. For instance, researchers have explored its use in creating derivatives that exhibit enhanced bioavailability and targeted action against specific pathological conditions.

The hydroxymethyl group in the compound's structure also plays a crucial role in its biological activity. This functional moiety can participate in hydrogen bonding interactions, which are essential for the binding of drugs to their biological targets. Studies have demonstrated that hydroxymethyl-containing compounds often exhibit higher affinity for enzymes and receptors involved in disease pathways. This characteristic makes N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide a valuable scaffold for designing molecules with therapeutic potential.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of this compound. Molecular modeling techniques have been employed to simulate interactions between N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide and target proteins, providing insights into its mechanism of action. These studies have revealed that the compound can modulate key signaling pathways involved in inflammation and cancer progression. Such findings have opened new avenues for developing novel treatments based on this compound.

The synthesis of N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies have been developed to facilitate the introduction of the trifluoromethyl and hydroxymethyl groups while maintaining structural integrity. These synthetic strategies have been refined through iterative experimentation and computational analysis, ensuring efficient production of the compound for further research applications.

In conclusion, N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]butanamide (CAS No. 2137563-53-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new therapeutic agents with improved efficacy and reduced toxicity. Ongoing studies continue to explore its applications in various medical fields, underscoring its importance as a building block for innovative drug discovery.

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